beta-Amyrin palmitate

概要

説明

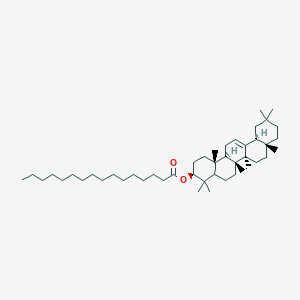

Beta-Amyrin palmitate: is a naturally occurring triterpenoid ester derived from beta-amyrin and palmitic acid. Beta-amyrin is a pentacyclic triterpene commonly found in various plant species, while palmitic acid is a saturated fatty acid. This compound is known for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-amyrin palmitate can be achieved through esterification of beta-amyrin with palmitic acid. The process typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as the leaves of Momordica grosvenori. The extraction process includes the use of petroleum ether, followed by dissolution in ethyl acetate. Chlorophyll is removed using activated carbon, and the compound is crystallized by cooling or natural evaporation. The final product is obtained through recrystallization with low-polarity solvents and vacuum drying .

化学反応の分析

Types of Reactions: Beta-amyrin palmitate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the palmitate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Formation of ketones and alcohols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted triterpenoids.

科学的研究の応用

Beta-amyrin palmitate is a naturally occurring triterpenoid ester derived from beta-amyrin and palmitic acid, commonly found in various plant species. It has garnered attention for its diverse biological activities and is being explored for potential therapeutic applications.

Synthesis and Production

This compound can be synthesized through the esterification of beta-amyrin with palmitic acid, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions in an organic solvent such as toluene or dichloromethane. Purification is achieved through recrystallization. Industrial production involves extraction from natural sources like the leaves of Momordica grosvenori using petroleum ether, followed by dissolution in ethyl acetate. Chlorophyll is removed using activated carbon, and the compound is crystallized by cooling or natural evaporation. The final product is obtained through recrystallization with low-polarity solvents and vacuum drying.

Scientific Research Applications

This compound has a wide range of scientific research applications:

- Chemistry Used as a precursor for the synthesis of more complex triterpenoids.

- Biology Studied for its role in plant defense mechanisms and secondary metabolism.

- Medicine Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

- Industry Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.

Biological Activities

This compound exerts its effects through various molecular targets and pathways:

- Anti-inflammatory Action It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

- Antioxidant Action It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.

- Anticancer Action It induces apoptosis in cancer cells by modulating pathways such as the mitochondrial apoptotic pathway and inhibiting angiogenesis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that beta-amyrin can ameliorate cognitive deficits associated with AD by:

- Improving Synaptic Plasticity In vitro experiments demonstrated that beta-amyrin enhances long-term potentiation (LTP) impaired by amyloid-beta (Aβ) oligomers, suggesting a restoration of synaptic function.

- Modulating Signaling Pathways Beta-amyrin has been shown to counteract Aβ-induced reductions in the PI3K/Akt signaling pathway, which is crucial for neuronal survival and function.

Anti-Diabetic Properties

This compound exhibits potential in managing diabetic complications. A study reported that it ameliorates diabetic nephropathy in mice by:

- Reducing Inflammatory Responses The compound was found to suppress inflammation and apoptosis in kidney cells stimulated by high glucose levels.

- Regulating MicroRNA Expression It influences the miR-181b-5p/HMGB2 axis, which plays a role in cellular stress responses associated with diabetes.

Antidepressant Activity

This compound has been investigated for its antidepressant-like effects . In animal models, it demonstrated:

- Reduction in Immobility Time In the forced swimming test, this compound significantly reduced immobility duration in mice, indicating potential antidepressant effects comparable to established drugs like mianserin and imipramine .

- Effects on Norepinephrine Release The compound was found to stimulate norepinephrine release in mouse brain synaptosomes, suggesting a mechanism similar to traditional antidepressants.

In studies with mice, this compound, similar to mianserin and imipramine, reduced the duration of immobility in a dose-dependent manner and elicited a dose-related reduction in locomotor activity, antagonizing locomotor stimulation induced by methamphetamine .

Antidyslipidemic Effects

β-Amyrin palmitate has been shown to decrease the levels of LDL by 44%, and increase the HDL-C/TC ratio by 28% .

Other Activities

This compound has demonstrated promising anti-diabetes mellitus activity in rats . Reduction in body weight, liver weight, liver glycogen, and serum protein content were restored after application of β-amyrin palmitate .

Table 1: Summary of Biological Activities of this compound

作用機序

Beta-amyrin palmitate exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Antioxidant Action: Scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.

Anticancer Action: Induces apoptosis in cancer cells by modulating pathways such as the mitochondrial apoptotic pathway and inhibiting angiogenesis.

類似化合物との比較

Beta-amyrin palmitate is compared with other similar triterpenoid esters:

Beta-Sitosterol Palmitate: Similar in structure but differs in the sterol component.

Alpha-Amyrin Palmitate: Similar triterpenoid ester but derived from alpha-amyrin.

Epiafzelechin Palmitate: Another triterpenoid ester with distinct antioxidant and anticancer properties.

This compound stands out due to its unique combination of beta-amyrin and palmitic acid, providing a distinct profile of biological activities and potential therapeutic applications.

生物活性

Beta-amyrin palmitate, a triterpenoid compound derived from various plant sources, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neuroprotection and metabolic disorders.

Chemical Structure and Properties

This compound is a fatty acid ester of beta-amyrin, characterized by its triterpenoid backbone. It is isolated from several plants, including Lobelia inflata and Couroupita guianensis . The molecular structure allows it to interact with various biological pathways, contributing to its pharmacological effects.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that beta-amyrin can ameliorate cognitive deficits associated with AD by:

- Improving Synaptic Plasticity : In vitro experiments demonstrated that beta-amyrin enhances long-term potentiation (LTP) impaired by amyloid-beta (Aβ) oligomers, suggesting a restoration of synaptic function .

- Modulating Signaling Pathways : Beta-amyrin has been shown to counteract Aβ-induced reductions in the PI3K/Akt signaling pathway, which is crucial for neuronal survival and function .

Anti-Diabetic Properties

This compound exhibits potential in managing diabetic complications. A study reported that it ameliorates diabetic nephropathy in mice by:

- Reducing Inflammatory Responses : The compound was found to suppress inflammation and apoptosis in kidney cells stimulated by high glucose levels .

- Regulating MicroRNA Expression : It influences the miR-181b-5p/HMGB2 axis, which plays a role in cellular stress responses associated with diabetes .

Antidepressant Activity

This compound has been investigated for its antidepressant-like effects. In animal models, it demonstrated:

- Reduction in Immobility Time : In the forced swimming test, this compound significantly reduced immobility duration in mice, indicating potential antidepressant effects comparable to established drugs like mianserin and imipramine .

- Effects on Norepinephrine Release : The compound was found to stimulate norepinephrine release in mouse brain synaptosomes, suggesting a mechanism similar to traditional antidepressants .

Table 1: Summary of Biological Activities of this compound

特性

CAS番号 |

5973-06-8 |

|---|---|

分子式 |

C46H80O2 |

分子量 |

665.1 g/mol |

IUPAC名 |

[(3S,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3/t36-,37?,38-,39+,43-,44+,45-,46-/m1/s1 |

InChIキー |

VFSRKCNYYCXRGI-LAZBMHKSSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amyrin palmitate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。